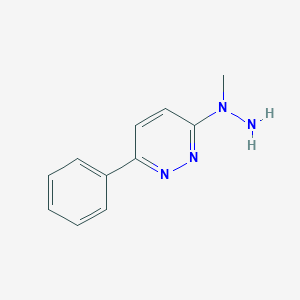

6-Phenyl-3-(1-methylhydrazino)pyridazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N4 |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-methyl-1-(6-phenylpyridazin-3-yl)hydrazine |

InChI |

InChI=1S/C11H12N4/c1-15(12)11-8-7-10(13-14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3 |

InChI Key |

TZIWVXCEIXAOMF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=NN=C(C=C1)C2=CC=CC=C2)N |

Origin of Product |

United States |

Significance of Pyridazine Heterocycles in Contemporary Chemical and Biological Sciences

The pyridazine (B1198779) ring is a vital heterocycle in modern chemical research, largely due to its distinct physicochemical properties that are valuable in the design of functional molecules. iscientific.org Unlike a simple phenyl ring, the two adjacent nitrogen atoms in the pyridazine core create a significant dipole moment and introduce a region of electron deficiency. ijcrt.org This electronic nature, combined with the ring's capacity for robust hydrogen bonding, makes it a key component in molecular recognition and drug-target interactions. ijcrt.org

Pyridazine derivatives have been investigated for a wide spectrum of biological activities, including cardiotonic, antihypertensive, vasorelaxant, anticancer, and antimicrobial effects. researchgate.netnih.govnih.gov The scaffold is present in several therapeutic agents, underscoring its importance. For instance, Minaprine, an early pyridazine-containing drug, was used as an antidepressant, while other derivatives like Hydralazine are used to treat hypertension. wikipedia.orgnih.gov The versatility of the pyridazine core allows it to act as a bioisostere for other aromatic systems, offering a way to modulate properties like lipophilicity and metabolic stability in drug candidates. ijcrt.org Beyond medicine, pyridazine structures are also integral to agrochemicals and have been explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). liberty.edu

Rationale for In Depth Research on 6 Phenyl 3 1 Methylhydrazino Pyridazine

The rationale for investigating 6-Phenyl-3-(1-methylhydrazino)pyridazine is rooted in the principles of molecular hybridization, a strategy in medicinal chemistry where two or more pharmacophores (structural units with known biological activity) are combined into a single molecule. This approach aims to create new chemical entities with potentially enhanced or novel biological activities.

The target molecule combines two key structural motifs:

The 6-Phenylpyridazine Scaffold: Derivatives of 6-phenylpyridazine and the closely related 6-phenyl-3(2H)-pyridazinone are known to possess a range of biological activities, including significant cardiovascular effects. researchgate.netnih.govmdpi.com This core structure serves as a proven foundation for bioactive compounds.

The Methylhydrazino Moiety: Hydrazine (B178648) and its derivatives are important functional groups in medicinal chemistry. iscientific.orgbenthamscience.com The hydrazine motif is found in several established drugs, and its derivatives are known to exhibit a wide array of pharmacological actions, including antimicrobial, anticancer, and anti-inflammatory properties. ijcrt.orgnih.gov The addition of a methyl group to the hydrazine can influence its basicity, nucleophilicity, and steric profile, which in turn can modulate its interaction with biological targets.

By combining these two fragments, this compound emerges as a logical target for synthesis and evaluation. The research aims to explore the synergistic or novel properties that may arise from this specific combination, potentially leading to the discovery of new therapeutic agents.

Overview of Research Scope and Methodological Approaches for the Compound

A comprehensive investigation of a novel compound like 6-Phenyl-3-(1-methylhydrazino)pyridazine involves a systematic workflow encompassing synthesis, characterization, and property analysis.

A plausible synthetic approach would involve the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloro-6-phenylpyridazine (B182944), with 1-methylhydrazine. chemicalbook.com This reaction is a standard method for introducing hydrazine-based substituents onto electron-deficient heterocyclic rings.

Once synthesized, the compound's identity and purity would be confirmed using a suite of standard analytical techniques. The table below outlines the expected characterization methods and hypothetical data.

Table 1: Proposed Analytical Characterization Methods and Hypothetical Data

| Method | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Structural elucidation (proton environment) | Signals corresponding to phenyl protons, pyridazine (B1198779) ring protons, N-H protons, and methyl protons. |

| ¹³C NMR | Structural elucidation (carbon backbone) | Resonances for aromatic carbons of both rings and the methyl carbon. |

| FT-IR | Functional group identification | Characteristic peaks for N-H stretching, C=N and C=C stretching of the aromatic rings. |

| Mass Spec. | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₄. |

| Elemental | Elemental composition verification | Percentages of C, H, and N consistent with the molecular formula C₁₁H₁₂N₄. |

Further analysis would delve into its three-dimensional structure and physicochemical properties.

Table 2: Advanced Structural and Physicochemical Analysis

| Method | Purpose | Hypothetical Data/Parameters |

|---|---|---|

| X-ray Cryst. | Determine solid-state 3D structure | Crystal System: Monoclinic; Space Group: P2₁/c; key bond lengths and angles. |

| Solubility | Assess solubility in various solvents | High solubility in polar aprotic solvents (e.g., DMSO, DMF); low solubility in water and nonpolar solvents (e.g., hexane). |

| DSC | Determine melting point and thermal stability | A sharp melting point indicating high purity. |

These methodological approaches, drawing on established practices for characterizing similar heterocyclic compounds, would provide the fundamental data needed to understand the chemical nature of this compound. mdpi.comresearchgate.net

Current Gaps in Knowledge and Future Research Avenues for 6 Phenyl 3 1 Methylhydrazino Pyridazine

Retrosynthetic Analysis and Strategic Precursor Selection for this compound

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection strategy that hinges on the formation of the key carbon-nitrogen and carbon-carbon bonds. The primary disconnection severs the bond between the pyridazine (B1198779) ring and the 1-methylhydrazino moiety, leading to a 3-halopyridazine intermediate, such as 3-chloro-6-phenylpyridazine (B182944), and 1-methylhydrazine. This approach is strategically sound due to the well-established reactivity of halopyridazines in nucleophilic aromatic substitution reactions.

Further disconnection of the 3-chloro-6-phenylpyridazine intermediate involves breaking the carbon-phenyl bond. This points towards a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. The precursors for this step would be a dihalopyridazine, for instance, 3,6-dichloropyridazine, and a phenyl-containing organometallic reagent like phenylboronic acid or a phenylzinc species.

Optimized Synthesis of the Pyridazine Core: Exploration of Cyclization and Condensation Reactions

The construction of the pyridazine core is a critical step in the synthesis of this compound. The most prevalent method involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). For the synthesis of a 6-phenyl substituted pyridazine, a suitable precursor would be a 1-phenyl-1,4-dicarbonyl compound. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine ring.

Various optimized conditions for this cyclization have been reported. The choice of solvent, temperature, and catalyst can significantly influence the reaction efficiency and yield. Acidic or basic conditions are often employed to facilitate the condensation and subsequent dehydration steps.

Alternative approaches to the pyridazine core include [4+2] cycloaddition reactions, often employing inverse electron-demand Diels-Alder reactions. In this strategy, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an alkene or alkyne to form the pyridazine ring after the extrusion of a small molecule like dinitrogen. This method offers a high degree of control over the substitution pattern of the resulting pyridazine.

Below is a table summarizing common cyclization and condensation reactions for the synthesis of the pyridazine core:

| Reaction Type | Precursors | Key Features |

| Condensation | 1,4-Dicarbonyl compound + Hydrazine | Widely applicable, uses readily available starting materials. |

| Inverse Electron-Demand Diels-Alder | 1,2,4,5-Tetrazine + Alkene/Alkyne | High regioselectivity, good for constructing highly substituted pyridazines. |

| From Maleic Anhydride (B1165640) Derivatives | Maleic anhydride/hydrazide + Phenyl Grignard | Provides a route to 6-phenylpyridazinones, which can be further functionalized. |

Stereoselective Introduction of the 1-Methylhydrazino Moiety: Control of Regioselectivity and Diastereoselectivity

The introduction of the 1-methylhydrazino group at the 3-position of the 6-phenylpyridazine core is a crucial transformation. This is typically achieved through a nucleophilic aromatic substitution reaction, where a 3-halo-6-phenylpyridazine is treated with 1-methylhydrazine. A key challenge in this step is controlling the regioselectivity of the reaction. 1-Methylhydrazine has two nucleophilic nitrogen atoms, and reaction at either nitrogen can lead to the formation of regioisomers.

To favor the formation of the desired 1-methylhydrazino product, several factors can be manipulated. The steric hindrance around the nitrogen atoms of 1-methylhydrazine can play a role, with the less hindered nitrogen being more likely to act as the nucleophile. The reaction conditions, including the choice of solvent and the presence of a base, can also influence the regiochemical outcome. For instance, the use of a non-polar solvent might favor the attack of the less sterically hindered nitrogen.

While the target molecule itself is achiral, the introduction of a substituted hydrazino moiety or the presence of other chiral centers in analogues would necessitate control over diastereoselectivity. In such cases, the use of chiral auxiliaries or catalysts could be explored to induce facial selectivity in the nucleophilic attack on the pyridazine ring. However, literature specifically detailing the diastereoselective introduction of a 1-methylhydrazino group onto a pyridazine core is limited, suggesting an area for future research.

Palladium-Catalyzed Coupling Reactions for Phenyl Group Incorporation at Position 6

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a highly efficient method for introducing the phenyl group at the 6-position of the pyridazine ring. Starting from a 3,6-dihalopyridazine, such as 3,6-dichloropyridazine, a selective mono-arylation can be achieved.

Several types of palladium-catalyzed cross-coupling reactions are suitable for this transformation, including the Suzuki, Stille, and Negishi reactions.

Suzuki Coupling: This reaction involves the coupling of a halopyridazine with a phenylboronic acid or its ester in the presence of a palladium catalyst and a base. The Suzuki coupling is widely used due to the commercial availability and stability of boronic acids.

Stille Coupling: The Stille reaction utilizes an organotin reagent, such as phenyltributyltin, as the coupling partner for the halopyridazine. While effective, the toxicity of organotin compounds is a significant drawback.

Negishi Coupling: In the Negishi coupling, an organozinc reagent, such as phenylzinc chloride, is used. This method often exhibits high functional group tolerance and reactivity.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these reactions. The table below provides a comparison of these common palladium-catalyzed coupling reactions for the synthesis of 6-phenylpyridazine intermediates.

| Coupling Reaction | Phenyl Source | Catalyst/Ligand System (Examples) | Advantages | Disadvantages |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | Commercially available and stable reagents, mild reaction conditions. | Potential for side reactions with certain functional groups. |

| Stille | Phenyltributyltin | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | High functional group tolerance. | Toxicity of tin reagents and byproducts. |

| Negishi | Phenylzinc chloride | Pd(OAc)₂, Ni(acac)₂ with phosphine (B1218219) ligands | High reactivity and functional group tolerance. | Moisture-sensitive organozinc reagents. |

Alternative Synthetic Routes and Their Comparative Green Chemistry Metrics

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound, several alternative approaches offer potential advantages in terms of reaction efficiency, energy consumption, and waste reduction.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products.

In the context of the synthesis of the target molecule, microwave heating can be applied to several key steps:

Pyridazine Core Formation: The condensation of 1,4-dicarbonyl compounds with hydrazine can be efficiently carried out under microwave irradiation, often in the absence of a solvent (solvent-free conditions).

Palladium-Catalyzed Coupling: Microwave heating has been shown to dramatically accelerate Suzuki and other palladium-catalyzed cross-coupling reactions, allowing for lower catalyst loadings and shorter reaction times.

Nucleophilic Aromatic Substitution: The reaction of 3-chloro-6-phenylpyridazine with 1-methylhydrazine can also be expedited using microwave energy.

The benefits of microwave-assisted synthesis include improved energy efficiency and the potential for process intensification.

Flow Chemistry Approaches for Enhanced Reaction Efficiency and Scalability

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and the potential for straightforward scalability.

A flow chemistry approach to the synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous manner without isolation. For example, a flow reactor could be designed to first perform a palladium-catalyzed phenylation of a dihalopyridazine, followed by an in-line reaction with 1-methylhydrazine to yield the final product.

The implementation of flow chemistry can lead to higher throughput, improved product consistency, and a reduction in waste generation, making it a highly attractive green chemistry approach.

A comparative analysis of green chemistry metrics for different synthetic routes is essential for evaluating their sustainability. Metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) can be used to quantify the efficiency and environmental impact of a given synthesis.

| Metric | Description | Favorable Value |

| Atom Economy | The measure of the amount of starting materials that end up in the final product. | High percentage |

| E-Factor | The mass ratio of waste to desired product. | Low value |

| Process Mass Intensity (PMI) | The total mass of materials used (water, solvents, reagents, starting materials) to produce a certain mass of product. | Low value |

By applying these metrics, a quantitative comparison of traditional batch synthesis with microwave-assisted and flow chemistry approaches can be made, highlighting the potential for significant improvements in the greenness of the synthesis of this compound.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of the final compound is critical, and several standard and advanced techniques are employed for the purification and isolation of this compound and related pyridazine derivatives. The choice of method depends on the physical state of the compound (typically a solid), the nature of the impurities, and the desired level of purity.

Recrystallization

Recrystallization is the most common and often the first-line method for purifying solid pyridazine derivatives. The process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, followed by cooling to allow the formation of pure crystals. The selection of an appropriate solvent is crucial for the efficiency of this technique. Various solvents have been successfully used for the recrystallization of pyridazine compounds, as detailed in the table below. For instance, methanol, ethanol, and dioxane are frequently cited solvents for obtaining crystalline products. nih.govtandfonline.com In some cases, a mixture of solvents, such as ethanol/DMF, is used to achieve the desired solubility profile. uminho.pt

Chromatographic Methods

When recrystallization is insufficient to remove all impurities or when dealing with complex mixtures, chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: Gravity or flash column chromatography using silica (B1680970) gel as the stationary phase is a standard purification technique. A suitable eluent system, such as a mixture of dichloromethane (B109758) and ethyl acetate, is used to separate the target compound from by-products and starting materials. mdpi.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>95%), preparative HPLC is a powerful tool. mdpi.com It has been noted that using preparative HPLC for the final product can eliminate the need to purify intermediates, thereby streamlining the entire synthetic process. tandfonline.com Reversed-phase HPLC (RP-HPLC) is also commonly used as an analytical technique to confirm the purity of the final synthesized compounds. mdpi.com

The following table summarizes various purification techniques reported for pyridazine derivatives, which are applicable for obtaining high-purity this compound.

| Compound Type | Technique | Solvent / Eluent System | Reference |

|---|---|---|---|

| Phenyl-pyridazine derivative | Recrystallization | Methanol | tandfonline.com |

| Pyridazine derivative | Recrystallization | Ethanol or Ethanol/DMF (1:1) | uminho.pt |

| Hydrazinyl-pyridazine derivative | Recrystallization | Ethanol | nih.gov |

| Thione-substituted pyridazine | Recrystallization | Dioxane | nih.gov |

| Chloro-pyridazine derivative | Recrystallization | Benzene | nih.gov |

| 5,6-fused ring pyridazine | Separatory Extraction / In vacuo removal of volatiles | Dichloromethane | liberty.edu |

| Imidazo[1,2-b]pyridazine derivative | Column Chromatography on Silica Gel | Dichloromethane-Ethyl Acetate (9:1) | mdpi.com |

| General Pyridazine Derivative | Preparative HPLC | Not specified | tandfonline.com |

Advanced Spectroscopic Techniques for Structural Confirmation and Conformational Analysis

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms and bonds within a molecule. For this compound, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational and electronic spectroscopy would be essential.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (COSY, HSQC, HMBC, NOESY)

2D NMR spectroscopy provides through-bond and through-space correlations between atoms, which is crucial for the unambiguous assignment of proton (¹H) and carbon (¹C) signals and for determining the molecule's three-dimensional structure in solution.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons in the phenyl and pyridazine rings, as well as within the methylhydrazino group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish direct one-bond correlations between protons and the carbons they are attached to. This is vital for assigning the carbon signals of the aromatic rings and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in connecting the phenyl ring to the pyridazine core and the methylhydrazino substituent to the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, which is key for understanding the molecule's preferred conformation and the spatial relationship between the different substituents.

A hypothetical data table for the expected NMR assignments is presented below, based on general knowledge of similar structures.

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key HMBC Correlations (Predicted) | Key NOESY Correlations (Predicted) |

| Phenyl-H | 7.2-7.8 | 125-140 | C=N of Pyridazine | Pyridazine-H |

| Pyridazine-H | 7.0-8.5 | 120-160 | Phenyl-C, C-N of Hydrazine | Phenyl-H, NH |

| NH | Broad singlet | - | C-N of Pyridazine, CH₃ | Pyridazine-H, CH₃ |

| N-CH₃ | ~3.0 | ~40 | C-N of Hydrazine | NH |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

HRMS would be used to determine the exact molecular weight of this compound with high precision, which in turn confirms its elemental composition. Analysis of the fragmentation pattern would provide further structural information by showing how the molecule breaks apart under ionization.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂N₄ |

| Exact Mass | 200.1062 |

| Key Fragmentation Pathways | Loss of N₂HCH₃, Loss of Phenyl group |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | FT-IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) |

| N-H stretch | 3200-3400 | 3200-3400 |

| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 |

| C=N stretch (pyridazine) | 1550-1650 | 1550-1650 |

| C=C stretch (aromatic) | 1450-1600 | 1450-1600 |

| N-N stretch | 1100-1250 | 1100-1250 |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible absorption and fluorescence spectroscopy provide information about the electronic transitions within the molecule. The pyridazine and phenyl rings are expected to give rise to characteristic π-π* transitions. The presence of the methylhydrazino group may also influence the electronic properties. researchgate.netresearchgate.net

| Parameter | Predicted Wavelength (nm) |

| Absorption Maximum (λmax) | 250-350 |

| Emission Maximum (λem) | Dependent on fluorescence quantum yield |

X-ray Crystallographic Analysis of this compound Single Crystals

Should single crystals of the compound be successfully grown, X-ray crystallography would provide the most definitive three-dimensional structure.

Determination of Molecular Geometry and Bond Lengths/Angles

This technique would allow for the precise measurement of all bond lengths and angles within the molecule, as well as the determination of the crystal packing and any intermolecular interactions such as hydrogen bonding. This would provide an unambiguous confirmation of the connectivity and conformation of this compound in the solid state. While crystallographic data exists for some related pyridazine structures, it is not available for the specific compound . researchgate.netnih.gov

Intermolecular Interactions and Crystal Packing Motifs (Hydrogen Bonding, Pi-Pi Stacking)

The molecular structure of this compound possesses functional groups conducive to significant intermolecular interactions, which are expected to govern its crystal packing. The primary interactions anticipated are hydrogen bonding and pi-pi stacking.

Hydrogen Bonding: The 1-methylhydrazino moiety contains a secondary amine (N-H), which can act as a hydrogen bond donor. The nitrogen atoms of the pyridazine ring are potential hydrogen bond acceptors. Consequently, strong intermolecular N-H···N hydrogen bonds are highly probable. In the solid state, these interactions could lead to the formation of specific motifs, such as centrosymmetric dimers or extended one-dimensional chains. nih.govnih.gov For instance, studies on similar pyridazine derivatives have shown the formation of inversion dimers with R²₂(8) ring motifs through such N-H···N hydrogen bonds. nih.gov Weaker C-H···N interactions may also contribute to the stability of the crystal lattice. nih.govnih.gov

A hypothetical representation of potential hydrogen bond geometries is presented in Table 1, based on typical values observed in related crystal structures.

Table 1: Predicted Hydrogen Bond Geometry This table is generated based on theoretical expectations and data from analogous compounds.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N-H···N (pyridazine) | ~0.86 | ~2.20 | ~3.05 | ~170 |

| C-H (phenyl)···N (pyridazine) | ~0.93 | ~2.60 | ~3.30 | ~130 |

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of its physicochemical properties. To date, no specific experimental studies on the polymorphism of this compound have been reported.

However, research on the closely related compound, 6-Phenyl-pyridazin-3(2H)-one, which shares the same 6-phenylpyridazine core, has provided some insight. mdpi.comresearchgate.net Solid-state characterization of this analogue using differential scanning calorimetry (DSC) and powder X-ray diffractometry (PXRD) indicated no transformation into different polymorphic, solvated, or hydrated forms upon equilibration. mdpi.comresearchgate.netnih.gov While this does not preclude the existence of polymorphs for the title compound under different crystallization conditions, it suggests that the 6-phenylpyridazine scaffold itself may exhibit a degree of crystalline stability. The potential for different hydrogen bonding networks and packing motifs arising from the flexible methylhydrazino group means that the possibility of polymorphism in this compound remains an area for future experimental investigation.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the substituents to the pyridazine ring.

Exploration of Preferred Conformations in Solution and Gas Phase

In the gas phase and in solution, the molecule is not constrained by crystal packing forces and can explore a range of conformations. The key degrees of freedom are the rotation around the C-C bond between the phenyl and pyridazine rings and the C-N bond between the pyridazine ring and the methylhydrazino group. The preferred conformation will be a balance between steric hindrance and electronic effects, such as maximizing conjugation. It is expected that the molecule will adopt a conformation where the steric clash between the ortho-hydrogens of the phenyl ring and the pyridazine ring is minimized. Similarly, the orientation of the methylhydrazino group will be influenced by steric interactions with the adjacent nitrogen of the pyridazine ring. Molecular dynamics simulations would be a valuable tool to explore the conformational landscape and identify the most stable and low-energy conformers in different environments.

Torsional Angle Analysis of the Phenyl and Hydrazino Substituents

The torsional (dihedral) angle between the plane of the phenyl ring and the pyridazine ring is a critical parameter defining the molecule's three-dimensional shape. X-ray crystallographic studies of analogous compounds provide a likely range for this angle in the solid state. For example, in 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine, two independent molecules in the asymmetric unit exhibit different dihedral angles between the phenyl and pyridazine rings, specifically 8.35° and 37.64°. nih.gov Another derivative, 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, shows a dihedral angle of 53.27°. researchgate.net This variability highlights the conformational adaptability of the phenyl-pyridazine linkage.

Table 2: Predicted Key Torsional Angles This table is generated based on theoretical expectations and data from analogous compounds.

| Torsional Angle | Description | Expected Range (°) | Reference Analogue(s) |

|---|---|---|---|

| C(pyridazine)-C(pyridazine)-C(phenyl)-C(phenyl) | Angle between pyridazine and phenyl rings | 5 - 55 | nih.govresearchgate.net |

| N(pyridazine)-C(pyridazine)-N(hydrazino)-N(hydrazino) | Orientation of the hydrazino group | Variable, depending on steric and electronic factors | N/A |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for predicting the electronic properties and reactivity of molecules without the need for experimental synthesis.

Density Functional Theory (DFT) Calculations for Orbital Energies and Electrostatic Potentials

Density Functional Theory (DFT), particularly using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), is a common method for studying pyridazine derivatives. gsconlinepress.comgsconlinepress.com Such calculations can provide valuable information about the electronic structure of this compound.

Orbital Energies (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For the title compound, the HOMO is expected to have significant contributions from the electron-rich phenyl and methylhydrazino groups, while the LUMO is likely to be localized more on the electron-deficient pyridazine ring.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecular surface. For this compound, the map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative nitrogen atoms of the pyridazine ring, indicating these are the most likely sites for electrophilic attack. researchgate.netresearchgate.net The N-H proton of the hydrazino group would exhibit a positive electrostatic potential (blue), confirming its role as a hydrogen bond donor.

Table 3 presents a set of theoretical quantum chemical parameters that could be derived from DFT calculations, along with their general interpretations regarding chemical reactivity.

Table 3: Theoretical Quantum Chemical Parameters This table is generated based on theoretical principles and is for illustrative purposes.

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and kinetic stability researchgate.net |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Softness | S | 1/(2η) | Measure of reactivity |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to predict the reactivity of molecules. wikipedia.org It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. wuxiapptec.comlibretexts.org The energy and spatial distribution of these orbitals are crucial in determining the molecule's nucleophilic and electrophilic sites.

For this compound, the HOMO is expected to be localized predominantly on the electron-rich portions of the molecule. The 1-methylhydrazino group, with its lone pairs of electrons on the nitrogen atoms, is a strong electron-donating group and would significantly contribute to the HOMO. The phenyl ring and the pyridazine ring also have π-systems that will influence the HOMO's energy and distribution. Electrophilic attacks are most likely to occur at the sites where the HOMO density is highest.

Conversely, the LUMO is expected to be distributed over the electron-deficient parts of the molecule. The pyridazine ring is an electron-deficient heterocycle, and its π* antibonding orbitals will likely be the main contributors to the LUMO. cdnsciencepub.com The phenyl group's π* system will also play a role. Nucleophilic attacks would be predicted to occur at atoms with the largest LUMO coefficients.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. stackexchange.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. stackexchange.com

Illustrative FMO Data for this compound

The following table presents hypothetical FMO data to illustrate the expected values for this compound, based on typical values for similar heterocyclic compounds. Note: These values are for illustrative purposes only and are not derived from actual quantum chemical calculations for this specific molecule.

| Parameter | Energy (eV) | Predicted Primary Localization |

|---|---|---|

| HOMO | -6.5 | 1-Methylhydrazino group, Phenyl ring |

| LUMO | -1.2 | Pyridazine ring |

| HOMO-LUMO Gap (ΔE) | 5.3 | - |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the intuitive Lewis structure of a molecule (e.g., bonds, lone pairs, and antibonding orbitals). wikipedia.orgwisc.edu A key aspect of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) and delocalization effects by examining the interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). taylorandfrancis.comniscair.res.in

This interaction is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electron density from a donor to an acceptor orbital. taylorandfrancis.com A higher E(2) value indicates a stronger interaction and more significant charge transfer. nih.gov

For this compound, several significant intramolecular charge transfer interactions can be anticipated:

Lone Pair Delocalization: The lone pair electrons on the nitrogen atoms of the 1-methylhydrazino group (nN) are potent electron donors. NBO analysis would likely reveal strong hyperconjugative interactions between these lone pairs and the antibonding π* orbitals of the pyridazine and phenyl rings.

π-System Interactions: Delocalization from the π orbitals of the phenyl ring (πC=C) to the π* orbitals of the electron-deficient pyridazine ring would also be a significant stabilizing interaction.

Interactions within the Hydrazino Group: There would also be interactions between the lone pair of one nitrogen and the antibonding σ* orbital of the adjacent N-C or N-N bond within the methylhydrazino moiety.

Illustrative NBO Analysis Data for this compound

The table below provides a hypothetical summary of the most significant donor-acceptor interactions and their stabilization energies for this compound as would be determined by an NBO analysis. Note: This data is illustrative and not the result of a specific calculation on this molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N (Hydrazino) | π* (Pyridazine Ring) | 25.5 | n → π |

| π (Phenyl Ring) | π (Pyridazine Ring) | 18.2 | π → π |

| LP(1) N (Hydrazino) | π (Phenyl Ring) | 15.8 | n → π |

| LP(2) N (Pyridazine) | σ (Adjacent C-C) | 5.1 | n → σ* |

Reactivity of the Pyridazine Core: Electrophilic and Nucleophilic Attack

The pyridazine ring is a diazine, characterized by the presence of two adjacent nitrogen atoms. This feature renders the aromatic system electron-deficient, which profoundly influences its reactivity. Consequently, the pyridazine core is generally resistant to electrophilic aromatic substitution but is activated towards nucleophilic attack, particularly at positions ortho and para to the ring nitrogens.

Nucleophilic substitution is a key reaction for the pyridazine core, especially when a good leaving group is present at an activated position, such as C3 or C6. The synthesis of this compound itself often proceeds via a nucleophilic aromatic substitution (SNAr) pathway. In a typical synthesis, a precursor like 3-chloro-6-phenylpyridazine is treated with methylhydrazine. prepchem.com The hydrazine acts as the nucleophile, displacing the chloride ion to form the target compound.

This reactivity is further exemplified by related pyridazine systems. For instance, pyridazin-3(2H)-one derivatives can be converted to 3-chloropyridazines using reagents like phosphorus oxychloride (POCl3). nih.gov These chloro-substituted pyridazines are versatile intermediates that readily react with a variety of nucleophiles, including hydrazines, to yield substituted products. nih.gov

Table 1: Examples of Nucleophilic Substitution on the Pyridazine Ring Click on a row to view more details.

| Precursor | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 6-(p-chlorophenyl)-3-chloropyridazine | Methyl hydrazine | 6-(p-chlorophenyl)-3-(1-methylhydrazino)pyridazine | Nucleophilic Aromatic Substitution (SNAr) | prepchem.com |

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl3 | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Chlorination | nih.gov |

| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine hydrate | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |

While classical electrophilic substitutions are disfavored, modern cross-coupling techniques have enabled the functionalization of C-H bonds on electron-deficient rings. Palladium-catalyzed direct C-H arylation, for example, has been successfully applied to pyridine (B92270) and related N-heterocycles. beilstein-journals.orgnih.gov This type of reaction often requires a directing group to facilitate the activation of a specific C-H bond. It is conceivable that the hydrazino or phenyl groups of this compound could serve such a directing role, enabling arylation on the pyridazine ring, although specific studies on this substrate are not widely reported.

The pyridazine ring is a relatively stable aromatic system and does not readily undergo ring-opening or rearrangement reactions under typical laboratory conditions. In some specific cases, highly activated or strained pyridazine systems can be induced to undergo transformation. For example, certain halogenated pyridazines can react with strong bases like potassium amide (KNH2) via complex mechanisms that may involve ring-opening and re-closure (SN(ANRORC) mechanism). wur.nl However, for a substituted and relatively stable compound like this compound, such reactions are not expected to be facile.

Mononuclear heterocyclic rearrangements, such as the Boulton-Katritzky rearrangement, are known for five-membered heterocycles containing an N-O bond but are not characteristic of the pyridazine core itself. beilstein-journals.org Therefore, the pyridazine ring in the title compound is largely expected to remain intact during derivatization studies focused on the hydrazino substituent.

Transformations of the 1-Methylhydrazino Functional Group

The 1-methylhydrazino group [-N(CH3)NH2] is the primary site of reactivity for derivatization. The terminal primary amine (-NH2) is a potent nucleophile, while the adjacent nitrogen atoms also influence the group's chemical properties.

The terminal nitrogen of the 1-methylhydrazino group readily participates in reactions with a wide range of electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides is expected to proceed smoothly to yield the corresponding N-acylhydrazide derivatives. This reaction is a common first step in the synthesis of more complex heterocyclic systems.

Alkylation: The hydrazino nitrogen can be alkylated using alkyl halides. Studies on related N-heterocyclic systems have shown that alkylation can sometimes lead to a mixture of N- and C-alkylated products depending on the substrate and reaction conditions, though N-alkylation at the terminal amine is generally favored for a hydrazino group. researchgate.net

Arylation: While less common than acylation and alkylation, N-arylation can be achieved through methods such as transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution on highly electron-deficient aryl halides. Phenylhydrazine (B124118) itself has been used as an initiator for direct arene C-H arylation, highlighting the redox activity of the hydrazine moiety. nih.govorganic-chemistry.org

The bifunctional nature of the hydrazino group makes it an excellent precursor for constructing fused heterocyclic rings. By reacting with compounds containing two electrophilic centers, the hydrazino moiety can undergo condensation and cyclization to form stable five- or six-membered rings fused to the pyridazine core. This strategy is a cornerstone for creating novel polycyclic heteroaromatic compounds.

A prominent example of this reactivity is seen in the synthesis of fused triazine derivatives. The reaction of a related hydrazinylpyridazine with reagents like acetic anhydride or carbon disulfide leads to the formation of pyridazinotriazine systems. nih.gov The reaction with aldehydes or ketones first forms a hydrazone intermediate, which can then undergo cyclization. For example, reacting 3-hydrazinyl-6-phenylpyridazine derivatives with isatin (B1672199) produces the corresponding hydrazones, which are themselves precursors to other fused systems. nih.gov These reactions highlight the versatility of the hydrazino group in building molecular complexity.

Table 2: Representative Cyclization Reactions of Hydrazinylpyridazines Click on a row to view more details.

| Hydrazinylpyridazine Derivative | Reagent | Fused Ring System Formed | Reference |

|---|---|---|---|

| 4-(...)-3-hydrazinyl-6-phenylpyridazine | Acetic Anhydride | Pyridazino[4,3-e] nih.govresearchgate.netorganic-chemistry.orgtriazine | nih.gov |

| 4-(...)-3-hydrazinyl-6-phenylpyridazine | p-Chlorobenzaldehyde | Pyridazino[4,3-e] nih.govresearchgate.netorganic-chemistry.orgtriazine | nih.gov |

| 4-(...)-3-hydrazinyl-6-phenylpyridazine | Carbon Disulfide (CS2) | Pyridazino[4,3-e] nih.govresearchgate.netorganic-chemistry.orgtriazine-3(4H)-thione | nih.gov |

| 3-(R-phenyl)-6-hydrazinylpyridazine | Isatin | Indolin-2-one-3-hydrazone | nih.gov |

The nitrogen atoms of the hydrazino group can exist in various oxidation states, allowing for both oxidation and reduction reactions.

Oxidation: Mild oxidation of the hydrazino group can lead to the formation of an azo (-N=N-) functionality. More vigorous oxidation can result in the cleavage of the N-N bond and the elimination of the hydrazine moiety, potentially leading back to the unsubstituted 6-phenylpyridazine.

Reduction: The N-N single bond in the hydrazino group can be cleaved under reductive conditions. Catalytic hydrogenation (e.g., using H2/Pd) or treatment with other reducing agents can break the N-N bond to yield two separate amine functionalities. For this compound, this would theoretically yield 3-amino-N-methyl-6-phenylpyridazin-3-amine and ammonia, or related products depending on the exact cleavage pattern.

Reactivity of the Phenyl Substituent: Functionalization and Analog Synthesis

Electrophilic Aromatic Substitution on the Phenyl Ring

No specific data is available in the scientific literature regarding electrophilic aromatic substitution reactions performed on the phenyl ring of this compound. Theoretical principles suggest that the pyridazine ring acts as a deactivating group, which would likely direct electrophilic attack to the meta and para positions of the phenyl ring, but this has not been experimentally verified for this compound.

Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Moiety

There is no published research detailing the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, for the functionalization of the phenyl group in this compound.

Reaction Mechanisms and Kinetic Studies of Key Transformations

Detailed mechanistic pathways and kinetic data for reactions involving this compound are not available in the current body of scientific literature.

Synthesis of Structurally Diverse Analogues and Libraries of this compound Derivatives

The synthesis of analogues and derivative libraries based on the this compound scaffold has not been reported in the reviewed literature.

In Vitro Screening for Enzyme Inhibition Potentials

While direct experimental data on this compound is not extensively available in the public domain, the biological potential of its core structures—the 6-phenyl-pyridazine and hydrazino moieties—has been explored in various contexts.

Evaluation against Specific Kinase Families and Phosphodiesterases

The 6-phenyl-pyridazine core is a known scaffold for kinase and phosphodiesterase (PDE) inhibitors. For instance, derivatives of substituted 6-phenyl-3(2H)-pyridazinone have been investigated as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov The structure-activity relationship (SAR) studies in this area highlight the importance of the substitution pattern on the phenyl and pyridazinone rings for inhibitory activity. nih.gov

Furthermore, pyridazine derivatives have been widely studied as inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides. researchgate.net Different isoforms of PDEs are targeted for various therapeutic applications, including congestive heart failure (PDE-III), inflammatory diseases (PDE-IV), and erectile dysfunction (PDE-V). researchgate.net The inhibitory activity of pyridazine compounds is often selective for specific PDE isoenzymes. researchgate.net For example, pyrazolopyridine-pyridazinone derivatives have been developed as selective PDE3 and PDE4 inhibitors. drugbank.com Given these precedents, this compound could theoretically be screened for its inhibitory potential against a panel of kinases and phosphodiesterases.

Table 1: Examples of Related Pyridazine Derivatives and their Enzyme Targets

| Compound Class | Target Enzyme(s) | Observed Activity | Reference |

| Substituted 6-phenyl-3(2H)-pyridazinones | c-Met Kinase | Potent Inhibition | nih.gov |

| Pyridazine derivatives | Phosphodiesterases (PDE-III, IV, V) | Isoenzyme-selective inhibition | researchgate.net |

| Pyrazolopyridine-pyridazinones | PDE3, PDE4 | Selective Inhibition | drugbank.com |

| 3-amino-6-phenyl-pyridazine derivative | Calcium-Calmodulin-Dependent Protein Kinases | Antagonist & Inhibitor | nih.gov |

This table is illustrative and based on structurally related compounds, not direct data for this compound.

Inhibition of Microbial or Viral Enzyme Targets (e.g., DNA Gyrase, Reverse Transcriptase)

The hydrazone moiety (-NH-N=C-), which is related to the methylhydrazino group in the target compound, is a common feature in molecules with antimicrobial and antiviral activities. nih.gov Hydrazone derivatives have been reported to exhibit inhibitory activity against various microbial and viral enzymes. While specific studies on this compound are lacking, the broader class of hydrazides and hydrazones has shown promise. mdpi.com For example, certain hydrazone derivatives have been synthesized and evaluated for their antitubercular activity, which may involve the inhibition of essential mycobacterial enzymes. nih.gov

Mechanistic Studies of Enzyme-Inhibitor Interactions (e.g., Competitive, Non-Competitive)

Understanding the mechanism of enzyme inhibition is crucial for drug development. The pyridazine ring's ability to participate in hydrogen bonding and π-π stacking interactions can be pivotal in its binding to enzyme active sites. nih.gov For related pyridazine-based inhibitors, mechanistic studies have revealed different modes of action. For instance, the inhibition of PDEs by pyridazine derivatives often involves competitive binding at the active site where the cyclic nucleotide substrates (cAMP or cGMP) would normally bind. researchgate.net A detailed kinetic analysis of this compound would be necessary to determine whether its potential inhibitory activity is competitive, non-competitive, or follows another mechanism.

Receptor Binding Assays and Ligand-Target Interactions

The structural features of this compound also suggest its potential to interact with various cell surface and intracellular receptors.

Assessment of Affinity for G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. nih.gov The phenyl and pyridazine rings are common structural motifs in ligands that bind to GPCRs. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, a key interaction for receptor binding. nih.gov Computational modeling and in vitro binding assays would be required to evaluate the affinity of this compound for a panel of GPCRs.

Binding to Nuclear Receptors or Ion Channels

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Some small molecules can penetrate the cell membrane and bind to these intracellular receptors. Similarly, ion channels, which control the flow of ions across cell membranes, are important targets for a variety of drugs. The lipophilicity and molecular size of this compound would influence its ability to interact with these targets. While there is no direct evidence for the binding of this specific compound to nuclear receptors or ion channels, the broad biological activities of pyridazine derivatives suggest that these interactions are plausible areas for investigation. nih.gov

Table 2: Potential Areas for Biological Investigation of this compound

| Area of Investigation | Rationale based on Structural Features |

| Kinase Inhibition | The 6-phenyl-pyridazine core is a known kinase inhibitor scaffold. nih.gov |

| Phosphodiesterase Inhibition | Pyridazine derivatives are established PDE inhibitors. researchgate.net |

| Antimicrobial/Antiviral Activity | The related hydrazone moiety is present in many antimicrobial/antiviral compounds. nih.gov |

| GPCR Binding | The aromatic and heterocyclic rings are common in GPCR ligands. nih.gov |

This table outlines hypothetical areas of investigation based on the chemical structure of the compound and data from related molecules.

Cellular Pathway Modulation Studies in Model Systems

Investigations into pyridazine analogues have revealed significant effects on various cellular pathways, including those governing cell life and death, inflammation, and signal transduction.

Analogues of this compound have demonstrated potent pro-apoptotic activity in cancer cell lines. A study focused on new pyrazoline derivatives synthesized from 3-hydrazinyl-6-phenylpyridazine—a close precursor to the target compound—showed significant antiproliferative effects. nih.govresearchgate.net These compounds were screened against several human cancer cell lines, with some derivatives exhibiting promising activity. nih.govresearchgate.net

The mechanism of action was determined to be the induction of apoptosis rather than necrosis. nih.govresearchgate.net Notably, one of the most active compounds, derivative 8k , was found to increase caspase-3 activity fivefold, confirming that its apoptotic effect proceeds via the activation of this key executioner caspase. nih.govresearchgate.net Other studies on different pyrazoline derivatives have also reported cell cycle arrest, typically in the S-phase or G2/M phase, alongside the induction of apoptosis through intrinsic mitochondrial pathways. researchgate.net

Table 1: Antiproliferative Activity of a Pyrazoline Derivative of a 6-Phenyl-pyridazine Analogue

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| 8k | HepG-2 | Liver | 8.33 |

| 8k | MCF-7 | Breast | 1.67 |

| 8k | CaCo-2 | Intestinal | 10.00 |

Data sourced from studies on pyrazoline derivatives of 3-hydrazinyl-6-phenylpyridazine. nih.govresearchgate.net

The pyridazine core is a well-established pharmacophore in the development of anti-inflammatory agents. A 3-amino-6-phenyl-pyridazine derivative was found to be a selective inhibitor of glial activation, a key process in neuroinflammation. nih.govuky.edu This compound effectively blocked the overproduction of pro-inflammatory cytokines and oxidative stress products, such as interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO), by activated glial cells. nih.govuky.edu

Broader reviews of pyridazine and pyridazinone-based compounds confirm their effectiveness in regulating key inflammatory pathways. nih.gov These molecules have been shown to target critical inflammatory mediators, including:

Thromboxane A2 (TxA2): Limiting its production to reduce inflammation and platelet aggregation. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): Reducing its release to dampen the inflammatory cascade. nih.gov

Interleukin-6 (IL-6): Disrupting its signaling pathways. nih.gov

Furthermore, some pyridazine derivatives have been investigated for their ability to mitigate oxidative stress, a condition characterized by an imbalance between pro-oxidants and antioxidants. researchgate.netmdpi.com Certain compounds have demonstrated antioxidant activity by scavenging free radicals, which could be beneficial in inflammatory conditions where oxidative damage is a contributing factor. researchgate.net

Derivatives of 3,6-disubstituted pyridazines have been developed as targeted anticancer agents that modulate specific signaling cascades. nih.gov One study focused on designing compounds to target the c-Jun N-terminal kinase (JNK) pathway, which is part of the mitogen-activated protein kinase (MAPK) family and plays a role in cancer cell proliferation and survival. nih.gov

A lead compound from this series, 9e , exhibited significant growth inhibition against a panel of 60 human cancer cell lines. nih.gov Mechanistic studies in a solid tumor animal model revealed that this compound successfully downregulated the expression of the JNK1 gene. It also reduced the levels of phosphorylated JNK1 and its downstream targets, c-Jun and c-Fos, while restoring the activity of the p53 tumor suppressor. nih.gov These findings highlight the potential for pyridazine-based molecules to act as specific inhibitors of key signaling kinases involved in cancer pathology.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are crucial for optimizing the biological potency of a chemical scaffold. Research on various pyridazine and pyridazinone series has provided valuable insights into how chemical modifications affect their activity.

Systematic modifications of the pyridazine core have allowed researchers to establish clear SAR trends for different biological activities.

Antihypertensive/Vasodilatory Activity: In a series of 6-(4-substitutedphenyl)-3-pyridazinone analogues designed as vasodilators, the nature of the substituent on the phenyl ring at the C6 position was found to be critical for potency. nih.govresearchgate.net The replacement of the phthalazine (B143731) ring of the parent drug, hydralazine, with a pyridazin-3-one core dramatically increased activity. Further modifications to the C6-phenyl group led to compounds with superior vasorelaxant effects compared to established drugs. nih.govresearchgate.net

Anticancer Activity: For pyridazine derivatives designed as JNK1 inhibitors, SAR studies explored the hybridization of the pyridazine ring with other pharmacophoric groups. The inclusion of a 4-fluorophenyl group was identified as being particularly important for achieving high inhibitory activity against the JNK1 target. nih.gov

Anti-inflammatory Activity: SAR studies of pyridazine derivatives have been conducted to optimize selectivity for cyclooxygenase (COX) enzymes. By modifying substituents, researchers have developed compounds that are potent and selective COX-2 inhibitors, which is a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects. sarpublication.com

These studies collectively indicate that the biological activity of the 6-phenyl-pyridazine scaffold is highly tunable. The potency and selectivity of analogues can be significantly altered by modifying the substituents on the phenyl ring at position 6 and by making changes to the functional group at position 3.

Table 2: Summary of Structure-Activity Relationship (SAR) Insights from Pyridazine Analogues

| Biological Target/Activity | Structural Moiety Modified | Impact of Modification |

|---|---|---|

| Vasodilation | Substituent on C6-phenyl ring | Different substituents significantly alter vasorelaxant potency. nih.gov |

| JNK1 Inhibition (Anticancer) | Hybridization with other groups | Addition of a 4-fluorophenyl group enhanced JNK1 inhibitory activity. nih.gov |

| Anti-inflammatory (COX-2) | General substitutions | Modifications led to potent and selective COX-2 inhibitors. sarpublication.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogues, QSAR studies can be instrumental in predicting the biological activities of newly designed compounds, thereby guiding synthetic efforts towards more potent molecules.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors, which can be categorized as constitutional, geometrical, and physicochemical. For a series of pyridazine derivatives, a QSAR model is developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to correlate these descriptors with the observed biological activity. nih.govsemanticscholar.org

For instance, in a study on aminopyridazine derivatives acting as GABA-A receptor antagonists, a QSAR model was developed using a combination of constitutional, geometrical, and physicochemical descriptors. dovepress.com While the predictive power of the model in that specific study was limited, it highlights the approach that could be taken for this compound. A hypothetical QSAR study on a series of analogues of this compound might involve the descriptors shown in the interactive table below.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogues

| Compound | Biological Activity (IC50, µM) | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds (nRotb) |

|---|---|---|---|---|---|

| Analogue 1 | 10.5 | 202.25 | 2.8 | 65.4 | 3 |

| Analogue 2 | 8.2 | 216.28 | 3.1 | 68.2 | 4 |

| Analogue 3 | 15.1 | 198.22 | 2.5 | 62.1 | 3 |

| Analogue 4 | 5.7 | 230.31 | 3.5 | 72.5 | 5 |

A statistically significant QSAR model, validated through internal and external validation techniques, can provide valuable insights into the structural requirements for a particular biological activity. For example, a model might reveal that higher lipophilicity (LogP) and a larger topological polar surface area (TPSA) are positively correlated with the desired activity. This information can then be used to design new derivatives of this compound with potentially improved potency.

Molecular Modeling and Docking Simulations for Biological Target Identification

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (protein or receptor). These methods are crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Ligand-protein docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity.

For this compound, docking studies would be performed against a panel of known biological targets to predict its potential binding modes and affinities. The results of such a study can help prioritize experimental testing and provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. A hypothetical docking result is presented in the table below.

Table 2: Hypothetical Docking Results for this compound Against Various Receptors

| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Kinase A | -8.5 | Tyr123, Leu56, Asp184 | Hydrogen bond, Hydrophobic |

| Protease B | -7.2 | His41, Cys145, Met165 | Covalent, Hydrophobic |

| GPCR C | -9.1 | Phe208, Trp159, Asn111 | Pi-pi stacking, Hydrogen bond |

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-protein complex compared to static docking. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose from docking and the observation of conformational changes in both the ligand and the protein upon binding.

An MD simulation of the this compound-protein complex would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the flexibility of the ligand in the binding pocket, the stability of key interactions, and any induced-fit effects.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. In the context of this compound, a reverse approach, known as inverse or reverse docking, can be employed for virtual screening. In this approach, the compound is docked against a large database of protein structures to identify potential biological targets.

This method can be particularly useful when the primary biological target of a compound is unknown. By identifying proteins to which this compound is predicted to bind with high affinity, virtual screening can generate hypotheses about its mechanism of action and suggest new therapeutic applications.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The pharmacokinetic properties of a drug candidate, collectively known as ADME, are critical for its success. In silico methods for predicting ADME properties are increasingly used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

Several computational models have been developed to predict key ADME-related physicochemical properties such as lipophilicity (logP), aqueous solubility (logS), and membrane permeability. These models are typically based on the compound's 2D or 3D structure and employ various algorithms, including fragment-based methods and machine learning models trained on large datasets of experimental data.

For this compound, these in silico tools can provide rapid estimations of its drug-likeness and potential for oral bioavailability. A summary of hypothetical predicted ADME properties is provided in the table below.

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Method | Interpretation |

|---|---|---|---|

| LogP | 2.9 | Atom-based contribution | Moderate lipophilicity |

| Aqueous Solubility (logS) | -3.5 | Fragment-based | Low to moderate solubility |

| Caco-2 Permeability (logPapp) | -5.2 | Machine Learning Model | Moderate permeability |

These predictions, while not a substitute for experimental validation, are invaluable for prioritizing and guiding the design of new analogues of this compound with improved ADME profiles.

Prediction of Metabolic Soft Spots and Biotransformation Pathways

The metabolic fate of a xenobiotic, such as this compound, is a critical determinant of its pharmacokinetic profile and potential for therapeutic efficacy or toxicity. In the absence of direct experimental data for this specific compound, predictive models based on the metabolism of structurally related compounds and known biotransformation pathways of its constituent functional groups can provide valuable insights. The primary sites of metabolism, often referred to as "metabolic soft spots," are typically the most chemically reactive or sterically accessible positions on a molecule.

The biotransformation of this compound is likely to be mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of a wide array of drugs and other foreign compounds. Other enzymatic systems, such as flavin-containing monooxygenases (FMOs) and various conjugating enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases), may also play a role.

Based on its chemical structure, the following metabolic transformations are predicted:

Oxidation of the Phenyl Ring: The phenyl group is a common site for hydroxylation, typically at the para-position, due to electronic and steric factors. This hydroxylation is a classic Phase I metabolic reaction catalyzed by CYP enzymes. The resulting phenolic metabolite can then undergo further Phase II conjugation reactions.

Oxidation of the Pyridazine Ring: The nitrogen atoms of the pyridazine ring can be susceptible to N-oxidation. Additionally, the pyridazine ring itself can undergo hydroxylation at various positions, although this is generally less common than phenyl ring hydroxylation.

Metabolism of the Hydrazine Moiety: The 1-methylhydrazino group is a significant potential site for metabolism. Hydrazine derivatives can undergo N-demethylation, oxidation to form azo or azoxy derivatives, and cleavage of the N-N bond. nih.govlongdom.orgresearchgate.net The metabolism of hydrazines can sometimes lead to the formation of reactive intermediates. nih.govlongdom.orgresearchgate.net

Phase II Conjugation: The primary metabolites formed through oxidative processes, particularly hydroxylated derivatives, are likely substrates for Phase II conjugation enzymes. This can involve glucuronidation or sulfation, which increases the water solubility of the compound and facilitates its excretion from the body.

The predicted biotransformation pathways for this compound are summarized in the table below.

| Predicted Metabolic Pathway | Potential Metabolites | Enzymatic System |

| Phenyl Ring Hydroxylation | 4'-Hydroxy-6-phenyl-3-(1-methylhydrazino)pyridazine | Cytochrome P450 |

| Pyridazine Ring N-Oxidation | This compound N-oxide | Cytochrome P450, FMO |

| N-Demethylation | 6-Phenyl-3-hydrazinopyridazine | Cytochrome P450 |

| Hydrazine Oxidation | Azo and Azoxy derivatives | Cytochrome P450 |

| Glucuronidation (of hydroxylated metabolites) | Glucuronide conjugates | UGTs |

| Sulfation (of hydroxylated metabolites) | Sulfate conjugates | SULTs |

Brain-Blood Barrier Penetration and Distribution Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for its potential activity within the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

The prediction of BBB penetration for this compound can be approached by examining its physicochemical properties in the context of established principles for CNS drug design and by applying computational models such as Quantitative Structure-Activity Relationship (QSAR) models.

Several key molecular descriptors are known to influence BBB permeability:

Lipophilicity (LogP): A moderate degree of lipophilicity is generally required for passive diffusion across the lipid membranes of the BBB. A LogP value in the range of 1 to 3 is often considered optimal.

Molecular Weight (MW): Smaller molecules (typically with a molecular weight of less than 400-500 Da) are more likely to cross the BBB.

Polar Surface Area (PSA): A lower polar surface area (generally less than 60-90 Ų) is associated with better BBB penetration, as it reduces the potential for hydrogen bonding with the components of the barrier.

Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors and acceptors also favors BBB permeability.

In silico models often use these and other descriptors to predict the brain/blood concentration ratio (LogBB). A positive LogBB value generally indicates good BBB penetration.

Based on the structure of this compound, we can make the following predictions regarding its potential for BBB penetration:

| Physicochemical Property | Predicted Influence on BBB Penetration | Rationale |

| Lipophilicity (LogP) | Favorable | The presence of a phenyl group suggests a degree of lipophilicity that could facilitate membrane crossing. |

| Molecular Weight (MW) | Favorable | The estimated molecular weight is well within the range generally considered suitable for BBB penetration. |

| Polar Surface Area (PSA) | Potentially Unfavorable | The hydrazine and pyridazine moieties contribute to the polar surface area, which might hinder passive diffusion. |

| Hydrogen Bond Donors/Acceptors | Potentially Unfavorable | The hydrazine group contains hydrogen bond donors and the pyridazine ring contains acceptors, which could limit permeability. |

Computational QSAR models for heterocyclic compounds have shown that a combination of lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors are key predictors of BBB permeability. researchgate.netmdpi.comnih.gov While the lipophilicity and molecular weight of this compound appear favorable, the presence of the polar hydrazine group and the nitrogen-containing pyridazine ring may reduce its ability to passively diffuse across the BBB.

It is also important to consider the potential for active transport mechanisms. The BBB is equipped with various influx and efflux transporters that can actively transport substances into or out of the brain. The structure of this compound does not immediately suggest it would be a substrate for common influx transporters, while its potential as a substrate for efflux transporters like P-glycoprotein (P-gp) would need to be experimentally determined.

Advanced Applications and Methodologies Involving 6 Phenyl 3 1 Methylhydrazino Pyridazine

Exploration of Photophysical Properties and Potential Optoelectronic Applications

The photophysical characteristics of pyridazine (B1198779) derivatives are of significant interest for their potential use in optoelectronic devices. The combination of an electron-donating hydrazino group and an electron-withdrawing pyridazine ring, along with the π-system of the phenyl group, classifies 6-Phenyl-3-(1-methylhydrazino)pyridazine as a potential push-pull chromophore, which could lead to interesting luminescence and non-linear optical properties.

Pyridazine derivatives are known to exhibit luminescence, with their emission properties being highly dependent on the nature and position of substituents, as well as the solvent environment. For instance, some pyrazoline derivatives, which also contain a five-membered heterocyclic ring with two adjacent nitrogen atoms, have been shown to have high fluorescence quantum yields in the solid state. One such derivative, PPDPD, emits a strong blue light at a maximum wavelength of 430 nm with a fluorescence quantum yield of up to 41.3% in its solid form. nih.gov

While specific quantum yield data for this compound is not available, studies on other heterocyclic systems provide insights. For example, the fluorescence quantum yield of π-conjugated terpyridine derivatives has been rationalized by the magnitude of charge transfer, showing a global S-shape dependence. rsc.org This suggests that the push-pull nature of this compound could lead to tunable emission properties. The fluorescence quantum yield (Φ) can be determined by comparing the integrated emission spectrum of the sample to a reference standard with a known quantum yield. rsc.org

Table 1: Illustrative Fluorescence Quantum Yields of Related Heterocyclic Compounds

| Compound Class | Example Compound | Quantum Yield (Φ) | Conditions |

| Pyrazoline Derivative | PPDPD | 0.413 | Solid State |

| Pyranoindole Derivative | 4-Propylpyranoindole 6b | 0.07 | Acetonitrile (B52724) |

This table presents data for compounds structurally related to pyridazines to illustrate potential fluorescence properties, as direct data for this compound is not available.

Push-pull molecules, characterized by an electron donor and an electron acceptor connected by a π-conjugated system, are known to exhibit significant second-order non-linear optical (NLO) responses. The structure of this compound, with the methylhydrazino group as a potential donor and the pyridazine ring as an acceptor, makes it a candidate for NLO applications. The first hyperpolarizability (β), a measure of the NLO activity, can be experimentally determined using techniques like hyper-Rayleigh scattering.

Theoretical studies using Density Functional Theory (DFT) on push-pull pyridazine systems have shown that structural modifications can significantly influence their NLO properties. uminho.pt For a series of push-pull tetrazoles, the first hyperpolarizability values (βHRS) were measured, with the highest NLO activity observed for the compound with the strongest push-pull characteristics. nih.gov

Table 2: Experimental First Hyperpolarizability Values for Push-Pull Heterocyclic Systems

| Compound Class | Example Compound | βHRS (× 10⁻³⁰ esu) | Excitation Wavelength (nm) |

| Push-Pull Tetrazole | 1d | 252 (±16) | 800 |

| Push-Pull Fluorene | SP1-SP5 | 102 to 174 | Not Specified |

This table provides representative NLO data for other push-pull heterocyclic systems to indicate the potential for NLO activity in compounds like this compound, for which specific data is unavailable.

Application as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyridazine ring and the hydrazino group in this compound make it a promising multidentate ligand for the coordination of metal ions. Such metal complexes can exhibit interesting catalytic activities in various organic transformations.